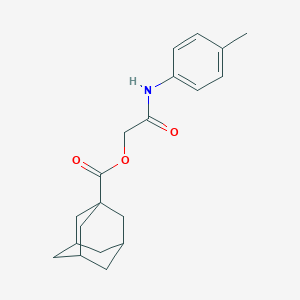![molecular formula C22H17N3O5S B305748 N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305748.png)
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, also known as BIX-01294, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BIX-01294 is a histone methyltransferase inhibitor that has been shown to have promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections.
Mécanisme D'action
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a histone methyltransferase inhibitor that targets G9a, a histone methyltransferase that is involved in the regulation of gene expression. G9a is responsible for the methylation of histone H3 lysine 9 (H3K9), which is associated with gene silencing. N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide inhibits the activity of G9a, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth. Additionally, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to inhibit the replication of herpes simplex virus by targeting the viral gene UL29.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide inhibits the activity of G9a, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth. In neurodegenerative disorders, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease. Additionally, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to inhibit the replication of herpes simplex virus by targeting the viral gene UL29.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of G9a, making it a useful tool for studying the role of G9a in gene regulation. Additionally, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to have promising results in the treatment of various diseases, making it a potential therapeutic agent. However, there are also limitations to using N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide may have off-target effects that could complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide. One direction is to further investigate its potential therapeutic applications. N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has shown promising results in the treatment of cancer, neurodegenerative disorders, and viral infections, and further studies are needed to determine its efficacy in these diseases. Another direction is to investigate the long-term effects of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide. As a relatively new compound, its long-term effects are not yet fully understood. Additionally, future studies could investigate the off-target effects of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide and develop more selective inhibitors of G9a. Finally, studies could investigate the potential use of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide as a tool for studying the role of G9a in gene regulation and epigenetics.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves the condensation of 2,4-thiazolidinedione and 2-amino-5-methylbenzoic acid, followed by the reaction of the resulting compound with 2-(1,3-benzodioxol-5-yl)acetic acid. The final product is obtained by the reaction of the intermediate compound with thionyl chloride and N,N-dimethylformamide.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections. N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to inhibit the activity of G9a, a histone methyltransferase that is involved in the regulation of gene expression. This inhibition leads to the reactivation of tumor suppressor genes, resulting in the inhibition of cancer cell growth. N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to inhibit the replication of herpes simplex virus and may be useful in the treatment of viral infections.
Propriétés
Nom du produit |
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
|---|---|
Formule moléculaire |
C22H17N3O5S |
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C22H17N3O5S/c1-12-15(14-4-2-3-5-16(14)23-12)9-19-21(27)25(22(28)31-19)10-20(26)24-13-6-7-17-18(8-13)30-11-29-17/h2-9,23H,10-11H2,1H3,(H,24,26)/b19-9+ |
Clé InChI |
KAKZAUGGJNTEAE-DJKKODMXSA-N |
SMILES isomérique |
CC1=C(C2=CC=CC=C2N1)/C=C/3\C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
SMILES |
CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B305668.png)


![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305677.png)

![2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305679.png)



![3-(4-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305687.png)
![(5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305689.png)


